molecular formula C15H24 B097730 Cedrene CAS No. 19069-48-8

Cedrene

Cat. No. B097730
CAS RN: 19069-48-8
M. Wt: 204.35 g/mol
InChI Key: IRAQOCYXUMOFCW-UHFFFAOYSA-N
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Description

Cedrene is a naturally occurring sesquiterpene, responsible for the earthy, sweet, and woody scent of cedarwood, juniper, and cypress trees . It is also found in plants, including Cannabis sativa . Cedrene is used in the fragrance industry for perfumes, essential oils, soaps, and other personal care products . It has potential therapeutic uses due to its anti-inflammatory, antimicrobial, analgesic, and anti-cancer qualities .


Synthesis Analysis

The synthesis of Cedrene has been achieved through various approaches over the years . One notable method is the alkene–arene meta-photocycloaddition reaction, which was brought to attention by Wender and Howbert’s synthesis of α-cedrene in 1981 . Other methods include Corey’s spiro-ring system approach and Anderson’s biogenetic-type cyclization .


Molecular Structure Analysis

Cedrene has a complex tricyclic structure with three cyclohexane rings . This structure contributes to its stability and the unique scent it imparts to cedarwood oil . It is a hydrocarbon, composed only of carbon and hydrogen atoms, making it non-polar and insoluble in water but soluble in organic solvents and oils .


Chemical Reactions Analysis

Cedrene undergoes various chemical reactions. For instance, the ozonolysis of α-cedrene has been studied extensively . Other reactions include the alkene–arene meta-photocycloaddition reaction and the formation of a six-membered ring system via free radical cyclization .


Physical And Chemical Properties Analysis

Cedrene has a chemical formula of C15H24 . It is less dense than water with a density of 0.932g/mL, causing it to float atop water if dropped into it . It has a boiling point of 262.00℃ at 760.0 mmHg . Being a hydrophobic compound, it is insoluble in water but soluble in alcohol .

Scientific Research Applications

Pharmacokinetics and Quantification in Biological Systems

  • A GC-MS/MS method was developed for the quantification of α-cedrene in rat plasma, marking its first use in pharmacokinetic studies. This method proved crucial for studying the distribution and metabolism of α-cedrene in biological systems, especially in the context of its potential medicinal applications (Hong et al., 2013).

Synthesis and Chemical Transformation

  • The synthesis of α-cedrene has been achieved through methods like the intramolecular Khand annulation, which highlights the compound's chemical versatility and potential for various applications (Kerr et al., 2001).
  • Rhodococcus strains have been used for the allylic oxidation of α-cedrene, converting it into sec-cedrenol and α-curcumene, demonstrating its microbial conversion potential (Takigawa et al., 1993).

Potential in Obesity Treatment and Muscle Strength Enhancement

  • Studies have explored α-cedrene as a potential anti-obesity drug, examining its absorption, metabolism, and pharmacokinetics in rats. These findings are significant in assessing α-cedrene's therapeutic potential (Kim et al., 2015).
  • The compound has been shown to increase skeletal muscle mass and strength, offering promising avenues for treating muscle atrophy and related conditions (Tong et al., 2018).

Interaction with Cytochrome P450 Enzymes

  • Cedrene exhibits potent inhibitory effects on certain human cytochrome P450 enzymes, which is crucial for understanding its potential drug interactions and metabolic pathways (Jeong et al., 2014).

Plant Growth Regulation

  • Cedrene, identified in volatile compounds from Trichoderma guizhouense, can modulate plant root development. This insight opens possibilities for its use in agriculture and understanding plant-microorganism interactions (Li et al., 2021).

Safety And Hazards

Cedrene may be fatal if swallowed and enters airways . It causes mild skin irritation and is very toxic to aquatic life with long-lasting effects . Special precautions are necessary when handling Cedrene, including avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding prolonged or repeated exposure .

Future Directions

Recent studies have investigated the preventive benefits of Cedrene on obesity and obesity-related metabolic syndrome caused by a high-fat diet . The results highlight a potent preventive effect of Cedrene on high-fat diet-induced obesity and related metabolic syndrome, suggesting that Cedrene could be a promising dietary component for obesity intervention .

properties

IUPAC Name

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAQOCYXUMOFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859378
Record name Cedr-8-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cedrene

CAS RN

68608-32-2, 11028-42-5, 469-61-4
Record name Terpenes and Terpenoids, cedarwood-oil
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Record name Cedrene
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cedrene
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Record name [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Juniperus deppeana Steud. (Cupressaceae)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,650
Citations
TG Crandall, RG Lawton - Journal of the American Chemical …, 1969 - ACS Publications
Keto ester 11 was caused to react with methylene-triphenylphosphorane in dimethyl sulfoxide at 25 for 12 hr. 12 The Wittig product 127 [< aa ‘1730, 1655 cm-1; 5CCu 0.83 (d, CH3), …
Number of citations: 62 pubs.acs.org
Y Zhao, LM Wingen, V Perraud… - … Chemistry and Physics, 2016 - acp.copernicus.org
… experimental investigation of the ozonolysis of α-cedrene both in a glass flow reactor (27–… mechanisms of SOA formation and growth in α-cedrene ozonolysis and the important role of …
Number of citations: 37 acp.copernicus.org
T Tong, M Kim, T Park - Molecular nutrition & food research, 2018 - Wiley Online Library
… We also found that α-cedrene is a … α-cedrene increases skeletal muscle mass in chow-fed mice and/or attenuates HFD-induced muscle atrophy, and if so, to clarify whether α-cedrene …
Number of citations: 20 onlinelibrary.wiley.com
YJ Hong, DJ Tantillo - Journal of the American Chemical Society, 2009 - ACS Publications
Quantum chemical calculations on cyclization mechanisms for several sesquiterpene families proposed to be closely related to each other in a biogenic sense (the bisabolene, …
Number of citations: 128 pubs.acs.org
TH Kim, SD Yoo, HS Lee, KM Lee, SH Seok… - Drug Metabolism and …, 2015 - Elsevier
… α-cedrene as a new anti-obesity drug by characterizing absorption, metabolism and pharmacokinetics in rats. α-Cedrene … α-Cedrene concentrations were determined by a validated …
Number of citations: 20 www.sciencedirect.com
G Büchi, RE Erickson… - Journal of the American …, 1961 - ACS Publications
… and the absolute configuration of cedrene. Exploratory work was … with 41 which we had previously synthesized from cedrene. … the absolute configuration of cedrene and agrees with that …
Number of citations: 120 pubs.acs.org
T Tong, R Yu, T Park - International Journal of Obesity, 2019 - nature.com
… Our results highlight the potential of α-cedrene for antiobesity interventions and suggest that the antiobesity effect of α-cedrene is mediated by Adcy3 in adipose tissues. …
Number of citations: 22 www.nature.com
A Fürstner, A Schlecker - Chemistry–A European Journal, 2008 - Wiley Online Library
A concise entry into the bicyclic cyclopropyl ketone derivatives 5 and 6 by way of a gold‐catalyzed Ohloff–Rautenstrauch‐type enyne cycloisomerization is described. The required …
M Jaoui, KG Sexton, RM Kamens - Atmospheric Environment, 2004 - Elsevier
The gas-phase reaction of ozone with α-cedrene (I) in the absence and presence of an OH radical scavenger (cyclohexane) has been studied in the outdoor 25 m 3 Teflon film …
Number of citations: 38 www.sciencedirect.com
Y Li, J Shao, Y Fu, Y Chen, H Wang, Z Xu… - Plant, Cell & …, 2022 - Wiley Online Library
… for cedrene-induced lateral root formation. Confocal imaging showed that cedrene affected … , which might be related to the effect of cedrene on root morphology. These results suggested …
Number of citations: 12 onlinelibrary.wiley.com

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